

CREB-IN-1 TFA vs other CREB inhibitors

comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Creb-IN-1 tfa

Cat. No.: S12900879

Get Quote

CREB Inhibitor 666-15 Profile

The small molecule **666-15** (also known as CBP-CREB Interaction Inhibitor II) is one of the most thoroughly characterized CREB inhibitors in recent preclinical research. The table below summarizes its key experimental data.

Parameter	Experimental Data for 666-15
Primary Target & Mechanism	Inhibits CREB-mediated gene transcription by disrupting the interaction between phosphorylated CREB and its coactivators CBP/p300 [1] [2].

| **In Vitro Potency (IC₅₀)** | • **81 nM** (in a CREB reporter assay in HEK 293T cells) [1]. • Growth inhibition (GI₅₀) in cancer cell lines: **46 nM** (MDA-MB-468), **73 nM** (MDA-MB-231), **310 nM** (MCF-7), **470 nM** (A549) [1]. || **In Vivo Efficacy** | • **10 mg/kg** (intraperitoneal, 5 days/week) completely suppressed growth of MDA-MB-468 breast cancer xenografts in mice [1]. || **Specificity** | Highly selective for CREB. Showed little to no inhibition of MLL, c-Myb, YAP/TEAD, or p53-driven transcription. Inhibited NF-κB and SRF only at concentrations ~100-fold higher than those needed for CREB inhibition [2]. || **In Vivo Tolerability** | Mice treated with 666-15 (10 mg/kg) showed no significant changes in body weight, complete blood count, blood chemistry, cardiac contractility, or tissue histology from key organs [2]. |

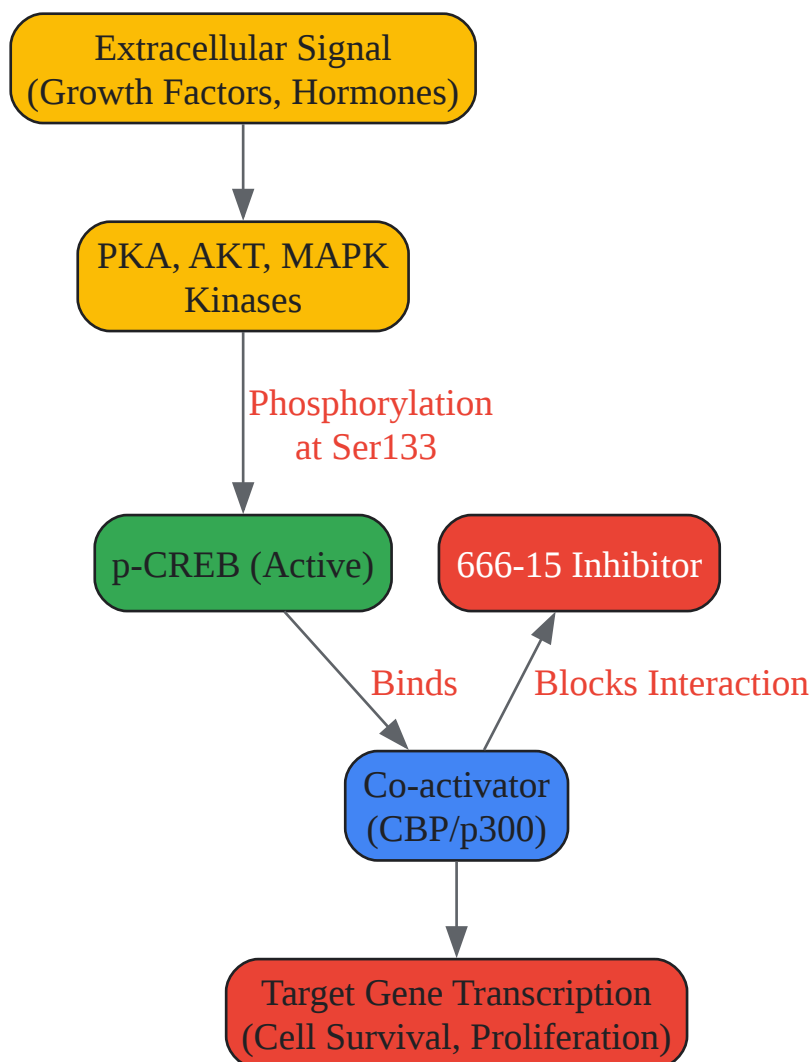
Detailed Experimental Protocols

For fellow researchers seeking to replicate or understand the foundational studies, here are the key methodologies used to generate the data above.

- **CREB Transcription Reporter Assay:** This assay measures the compound's ability to inhibit CREB-driven gene expression. HEK 293T cells are transfected with a plasmid containing a CREB-responsive promoter driving a luciferase reporter gene. After transfection, cells are treated with the CREB activator Forskolin alongside varying concentrations of 666-15. Luciferase activity is measured, and the IC_{50} is calculated from the dose-response curve [2].
- **Specificity Profiling:** To assess specificity, similar reporter assays are used but with different transcription factors. Cells are transfected with plasmids where the DNA-binding domain of Gal4 is fused to activation domains from other factors (e.g., MLL, c-Myb). A Gal4-responsive luciferase reporter is used. The effect of 666-15 on the activity of these heterologous transcription factors is then measured [2].
- **In Vivo Toxicity Study:** C57BL/6 mice are treated with 666-15 (10 mg/kg, IP) on a schedule of 5 days per week for 3 weeks. Key analyses performed at the endpoint include [2]:
 - **Complete Blood Count (CBC) and Blood Chemistry Profile** to assess hematopoiesis and organ function.
 - **Echocardiography** to evaluate cardiac contractility.
 - **Histological Examination** of tissues (e.g., liver, kidney, heart) after H&E staining to check for structural damage.

CREB Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of CREB and the mechanism by which 666-15 acts, providing context for its therapeutic potential.



[Click to download full resolution via product page](#)

Research Implications and Future Directions

The data for 666-15 sets a strong benchmark for CREB inhibitor development.

- **High selectivity and good tolerability** of 666-15 in animal models is a promising finding, as it suggests that pharmacological inhibition of CREB can achieve anti-cancer effects without causing significant toxicity [2].
- **The lack of data on CREB-IN-1 TFA** highlights a gap in the publicly available scientific literature. A comprehensive comparison would require data from **head-to-head studies** evaluating both compounds in the same experimental systems.

To advance your research, I suggest:

- **Consulting specialized databases** like PubChem, ChEMBL, or commercial supplier catalogs for chemical and potential bioactivity data on **CREB-IN-1 TFA**.
- **Designing direct comparative experiments** focusing on key parameters such as binding affinity, cellular potency, and selectivity if you are working with both compounds.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. 666-15 98% (HPLC), solid, CREB ... | Sigma-Aldrich inhibitor [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
2. Systemic Inhibition of CREB is Well-tolerated in vivo | Scientific Reports [[nature.com](https://www.nature.com)]

To cite this document: Smolecule. [CREB-IN-1 TFA vs other CREB inhibitors comparative efficacy].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12900879#creb-in-1-tfa-vs-other-creb-inhibitors-comparative-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com